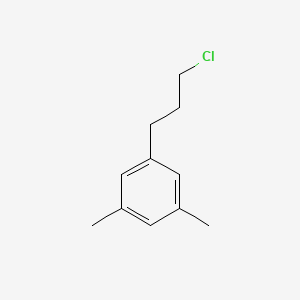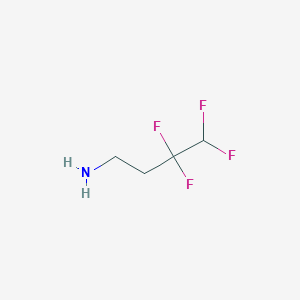
3,3,4,4-Tetrafluorobutylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4-Tetrafluorobutylamine is an organic compound with the molecular formula C4H7F4N. It is a fluorinated amine, characterized by the presence of four fluorine atoms attached to the butylamine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3,4,4-Tetrafluorobutylamine can be synthesized through several methods. One common approach involves the reaction of 1,1,2,2-tetrafluoro-1,4-diiodobutane with sodium azide under phase-transfer catalysis conditions to produce 3,3,4,4-tetrafluoro-4-iodobutyl azide. This intermediate is then reduced with triphenylphosphine and hydrolyzed to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4-Tetrafluorobutylamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of corresponding nitro or nitrile compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide and phase-transfer catalysts are used for substitution reactions.
Reduction: Triphenylphosphine is commonly used for reducing azides to amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Substitution: 3,3,4,4-Tetrafluoro-4-iodobutyl azide.
Reduction: this compound.
Oxidation: Corresponding nitro or nitrile compounds.
Wissenschaftliche Forschungsanwendungen
3,3,4,4-Tetrafluorobutylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,3,4,4-tetrafluorobutylamine involves its interaction with various molecular targets. The fluorine atoms in the compound can influence its reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,4-Tetrafluoro-4-iodobutylamine: A closely related compound used in similar synthetic applications.
3,3,4,4-Tetrafluorobutan-1-amine: Another fluorinated amine with comparable properties.
Uniqueness
3,3,4,4-Tetrafluorobutylamine is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. This makes it valuable in applications requiring high stability, reactivity, and specific interactions with other molecules.
Eigenschaften
Molekularformel |
C4H7F4N |
|---|---|
Molekulargewicht |
145.10 g/mol |
IUPAC-Name |
3,3,4,4-tetrafluorobutan-1-amine |
InChI |
InChI=1S/C4H7F4N/c5-3(6)4(7,8)1-2-9/h3H,1-2,9H2 |
InChI-Schlüssel |
ITMAWEQXKLVLOB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


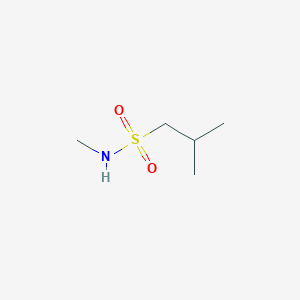
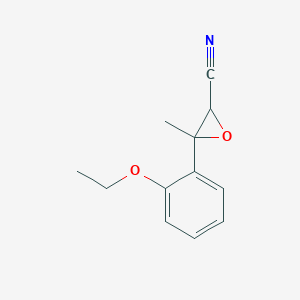
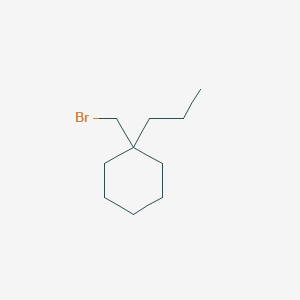
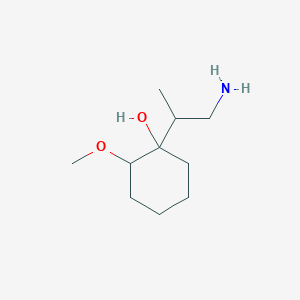
![3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185244.png)


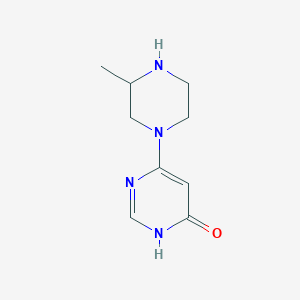


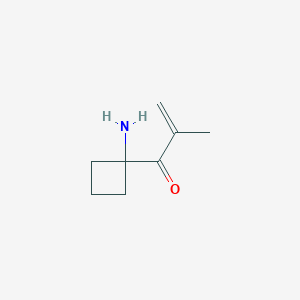
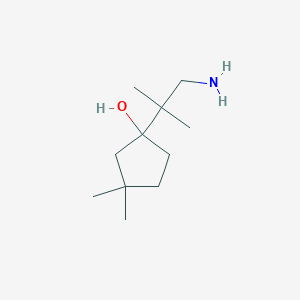
![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)
